molecular formula C28H53N2O7PS B10763177 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate CAS No. 92203-21-9

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate

Cat. No.: B10763177
CAS No.: 92203-21-9
M. Wt: 592.8 g/mol
InChI Key: NMHKTASGTFXJPL-UHFFFAOYSA-N
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Description

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a long alkyl chain, a thiazolinium ring, and a phosphate group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the thiazolinium ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the alkyl chain: The long n-octadecyl chain is introduced through a carbamoylation reaction.

    Introduction of the phosphate group: The final step involves the phosphorylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The thiazolinium ring and phosphate group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a surfactant in various formulations.

Mechanism of Action

The mechanism by which 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolinium ring and phosphate group play crucial roles in these interactions, potentially affecting cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium methyl phosphate
  • 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium butyl phosphate

Uniqueness

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKTASGTFXJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276040, DTXSID701006301
Record name CV-3988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85703-73-7, 92203-21-9
Record name 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85703-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CV 3988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CV-3988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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